molecular formula C22H15ClFN7O B2462313 N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-4-fluorobenzamide CAS No. 1006305-78-7

N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-4-fluorobenzamide

Cat. No.: B2462313
CAS No.: 1006305-78-7
M. Wt: 447.86
InChI Key: GWEAZMUAPLDZNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-4-fluorobenzamide is a useful research compound. Its molecular formula is C22H15ClFN7O and its molecular weight is 447.86. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is the Small conductance potassium (SK) ion channels . These channels play a crucial role in defining neuronal firing rates by conducting the after-hyperpolarization current . They are key targets in developing therapies where neuronal firing rates are dysfunctional, such as in epilepsy, Parkinson’s, and amyotrophic lateral sclerosis (ALS) .

Mode of Action

The compound acts as a positive allosteric modulator . It binds to a pocket situated at the intracellular interface of SK2 and calmodulin . This binding site is shared by multiple small-molecule chemotypes . The compound binds to and allosterically modulates via this site .

Biochemical Pathways

The compound affects the signaling pathways regulated by Protein kinase B (PKB or Akt) . PKB is an important component of intracellular signaling pathways regulating growth and survival . Signaling through PKB is frequently deregulated in cancer, and inhibitors of PKB therefore have potential as antitumor agents .

Pharmacokinetics

The compound has demonstrated good preclinical drug metabolism and pharmacokinetics (DMPK) properties . After oral dosing, it showed pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo .

Result of Action

The compound’s action results in the inhibition of tumor growth in a breast cancer xenograft model . It achieves this by knocking down the phosphorylation of Akt and downstream biomarkers in vivo .

Action Environment

The compound’s lipophilicity, i.e., the affinity of this drug for a lipid environment, allows it to diffuse easily into the cells . This property influences the biological response of the compound . Moreover, strong hydrophobic interactions with certain residues of the target protein can also influence the compound’s action .

Properties

IUPAC Name

N-[2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClFN7O/c1-13-9-19(28-22(32)14-5-7-16(24)8-6-14)31(29-13)21-18-11-27-30(20(18)25-12-26-21)17-4-2-3-15(23)10-17/h2-12H,1H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWEAZMUAPLDZNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)F)C3=NC=NC4=C3C=NN4C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClFN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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